molecular formula C16H18N2O4S2 B12129421 (Z)-5-(2,3-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one

(Z)-5-(2,3-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one

Cat. No.: B12129421
M. Wt: 366.5 g/mol
InChI Key: FMUCKTKSQJMXCV-RAXLEYEMSA-N
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Description

(Z)-5-(2,3-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a morpholine ring and a dimethoxybenzylidene group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2,3-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one typically involves a multi-step process:

  • Formation of Thiazolidinone Core: : The initial step involves the reaction of a suitable thioamide with an α-halo ketone to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate under reflux conditions.

  • Introduction of Morpholine Group: : The morpholine ring is introduced via nucleophilic substitution. This step involves the reaction of the thiazolidinone intermediate with morpholine in the presence of a suitable solvent like ethanol or acetonitrile.

  • Addition of Dimethoxybenzylidene Group: : The final step involves the condensation of the morpholino-thiazolidinone intermediate with 2,3-dimethoxybenzaldehyde. This reaction is typically catalyzed by an acid such as p-toluenesulfonic acid and carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring. Common oxidizing agents include hydrogen peroxide and peracids, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group in the thiazolidinone ring. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used, resulting in the formation of alcohol derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the morpholine nitrogen. Reagents like alkyl halides or acyl chlorides can be used to introduce various substituents, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile, often with the addition of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various alkylated or acylated derivatives

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(2,3-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research due to its potential bioactivity. Studies have investigated its role as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Research has focused on its anti-inflammatory, antimicrobial, and anticancer activities. The compound’s ability to modulate specific biological pathways makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties enable its use in the synthesis of polymers, coatings, and other materials with specific functional attributes.

Mechanism of Action

The mechanism of action of (Z)-5-(2,3-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. The presence of the dimethoxybenzylidene group enhances its ability to interact with hydrophobic pockets in proteins, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-5-(2,3-dimethoxybenzylidene)-2-thioxothiazolidin-4-one: Lacks the morpholine ring, which may affect its bioactivity and chemical reactivity.

    (Z)-5-(2,3-dimethoxybenzylidene)-3-morpholino-2-oxothiazolidin-4-one: Contains an oxo group instead of a thioxo group, which can influence its chemical properties and biological activity.

    (Z)-5-(2,3-dimethoxybenzylidene)-3-piperidino-2-thioxothiazolidin-4-one: Substitutes the morpholine ring with a piperidine ring, potentially altering its interaction with biological targets.

Uniqueness

The presence of both the morpholine ring and the thioxothiazolidinone core in (Z)-5-(2,3-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one imparts unique chemical and biological properties. The combination of these functional groups enhances its reactivity and potential bioactivity, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C16H18N2O4S2

Molecular Weight

366.5 g/mol

IUPAC Name

(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H18N2O4S2/c1-20-12-5-3-4-11(14(12)21-2)10-13-15(19)18(16(23)24-13)17-6-8-22-9-7-17/h3-5,10H,6-9H2,1-2H3/b13-10-

InChI Key

FMUCKTKSQJMXCV-RAXLEYEMSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=S)S2)N3CCOCC3

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)N3CCOCC3

Origin of Product

United States

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